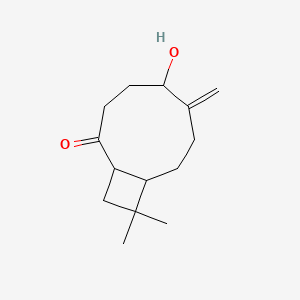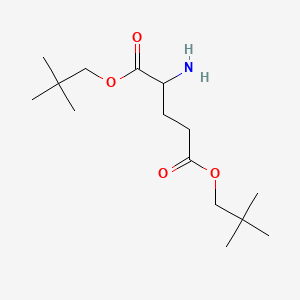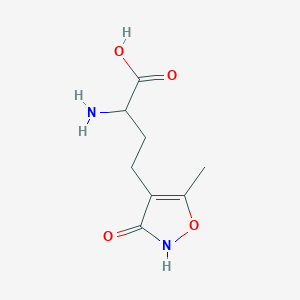
Isokobusone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isokobusone belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. Isokobusone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isokobusone is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, isokobusone can be found in root vegetables. This makes isokobusone a potential biomarker for the consumption of this food product.
5-hydroxy-11,11-dimethyl-4-methylene-8-bicyclo[7.2.0]undecanone is an organic hydroxy compound.
Aplicaciones Científicas De Investigación
Chemical Properties and Extraction
Isokobusone, a caryophyllane-type norsesquiterpenoid, was identified from the gorgonian coral Rumphella antipathies. The structure of isokobusone was established using spectroscopic evidence, particularly from 1D and 2D NMR experiments (Chuang et al., 2007).
Biological Activity and Health Benefits
Isokobusone, along with carapin and santonin, was found to activate both pregnane X receptor (PXR) and constitutive androstane receptor (CAR). This activation induced the expression of drug-metabolizing enzymes in primary human and mouse hepatocytes. Furthermore, activation of PXR by these compounds inhibited the expression of inflammatory mediators in response to lipopolysaccharide (LPS), suggesting their role in inflammation and drug metabolism modulation (Kittayaruksakul et al., 2013).
Methodological Considerations in Soy Research
While not directly about isokobusone, the NIH sponsored a workshop that provided guidance for soy protein/isoflavone human research. This workshop discussed methods to ensure the quality of soy studies, which is pertinent for research on isokobusone given its presence in certain soy products (Klein et al., 2010).
Ecotoxicological Impact
In a study examining the ecotoxicological effects of 1,4-naphthoquinone, a compound with some similarities to isokobusone, researchers found toxicity for various test species, indicating the importance of understanding the environmental impact of such compounds (Chelinho et al., 2017).
Propiedades
Número CAS |
24173-72-6 |
|---|---|
Nombre del producto |
Isokobusone |
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-11-10(8-14(11,2)3)13(16)7-6-12(9)15/h10-12,15H,1,4-8H2,2-3H3 |
Clave InChI |
BSFUDCIRZBAPDS-UHFFFAOYSA-N |
SMILES |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
SMILES canónico |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
melting_point |
108-109°C |
Otros números CAS |
24173-72-6 |
Descripción física |
Solid |
Sinónimos |
isokobusone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-[4-(methylthio)phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)

![N'-[5-(phenylmethyl)-4,5-dihydrothiazol-2-yl]hexanehydrazide](/img/structure/B1226091.png)
![N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1226092.png)

![1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine](/img/structure/B1226097.png)


![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)
![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)
![4-[[(3,6-Dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1226115.png)